3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one
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Overview
Description
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one typically involves the bromination of 6-tert-butyl-4H-1-benzopyran-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Formation of de-brominated products or alcohols.
Scientific Research Applications
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with cellular proteins, leading to apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one: Known for its antioxidant properties.
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: Used in the synthesis of various organic compounds.
tert-Butyl 4-bromobutanoate: Utilized as an intermediate in organic synthesis.
Uniqueness
3-Bromo-6-tert-butyl-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with biological targets. Additionally, the bromine atom offers a site for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
288399-52-0 |
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Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
3-bromo-6-tert-butylchromen-4-one |
InChI |
InChI=1S/C13H13BrO2/c1-13(2,3)8-4-5-11-9(6-8)12(15)10(14)7-16-11/h4-7H,1-3H3 |
InChI Key |
BMGAFYQPEZYXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)Br |
Origin of Product |
United States |
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